N~2~-(4-iodophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N~2~-(4-iodophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of iodine, methoxy, and methylsulfonyl groups attached to a glycinamide backbone
Properties
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O4S/c1-23-15-6-4-3-5-14(15)18-16(20)11-19(24(2,21)22)13-9-7-12(17)8-10-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTNCDWBHHHJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-iodophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common route includes the iodination of a phenyl ring, followed by the introduction of a methoxy group through nucleophilic substitution. The final step involves the formation of the glycinamide moiety under controlled conditions, often using a coupling reagent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-iodophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the iodine atom may produce a simple phenyl derivative.
Scientific Research Applications
N~2~-(4-iodophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N2-(4-iodophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine and methoxy groups may play a role in binding to these targets, while the methylsulfonyl group could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-bromophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a bromine atom instead of iodine.
N~2~-(4-chlorophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Contains a chlorine atom in place of iodine.
N~2~-(4-fluorophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Features a fluorine atom instead of iodine.
Uniqueness
N~2~-(4-iodophenyl)-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of iodine, methoxy, and methylsulfonyl groups provides a distinct set of chemical properties that can be leveraged in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
